6-(benzylthio)-2,3'-bipyridine-5-carbonitrile
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Overview
Description
6-(benzylthio)-2,3’-bipyridine-5-carbonitrile is a heterocyclic compound that features a bipyridine core with a benzylthio substituent at the 6-position and a carbonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-2,3’-bipyridine-5-carbonitrile typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the bipyridine core.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a cyanation reaction, often using reagents such as cyanogen bromide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of 6-(benzylthio)-2,3’-bipyridine-5-carbonitrile may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Substitution: The bipyridine core can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halides, organometallic compounds, and nucleophiles are often employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various functionalized bipyridine derivatives.
Scientific Research Applications
6-(benzylthio)-2,3’-bipyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology: The compound’s derivatives are explored for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(benzylthio)-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the benzylthio and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
6-(Methylthio)-2,3’-bipyridine-5-carbonitrile: A closely related compound with a methylthio group instead of a benzylthio group.
Uniqueness
6-(benzylthio)-2,3’-bipyridine-5-carbonitrile is unique due to the presence of both the benzylthio and carbonitrile groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of metal complexes and functional materials.
Properties
IUPAC Name |
2-benzylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-11-15-8-9-17(16-7-4-10-20-12-16)21-18(15)22-13-14-5-2-1-3-6-14/h1-10,12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRRGBKMZQIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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